(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine, also known as DFMPA, is a synthetic compound that has been used in scientific research for its potential applications in the field of pharmacology. This compound is a chiral molecule, which means that it has two possible enantiomers, or mirror-image forms. DFMPA has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Wirkmechanismus
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine acts as an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking SERT, this compound increases the levels of serotonin in the synaptic cleft, which can lead to an increase in serotonin signaling and ultimately a change in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its activity as an SSRI, this compound has been shown to have activity as a dopamine transporter (DAT) inhibitor, which could have potential applications in the treatment of addiction. This compound has also been shown to have effects on the levels of other neurotransmitters, such as norepinephrine and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research purposes. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. However, like any experimental compound, this compound has limitations. For example, its effects may be specific to certain animal models or experimental conditions, and it may not be suitable for use in human studies.
Zukünftige Richtungen
There are a number of potential future directions for research on (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine. One area of interest is the development of new SSRI drugs based on the structure of this compound. Researchers may also investigate the potential applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of this compound and its potential role in the regulation of other neurotransmitters.
Synthesemethoden
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2-phenylpropanal with 2,2-difluoroethanol in the presence of a catalyst to form a key intermediate. This intermediate is then subjected to a series of additional reactions to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been studied for its potential applications in the field of pharmacology. Specifically, it has been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as depression and anxiety. This compound has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain by blocking its reuptake. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite, among other functions.
Eigenschaften
IUPAC Name |
(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMOJZBHFTEPA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C1=CC=CC=C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.